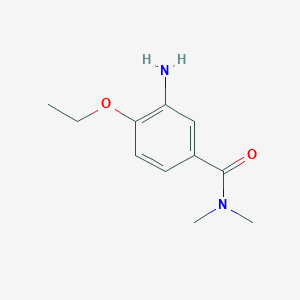
4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine” is a complex organic compound that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyridines are six-membered aromatic compounds with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via an ethyl linker. The exact three-dimensional structure would depend on the specific spatial arrangement of these rings and the ethyl group .Chemical Reactions Analysis
As an organic compound containing nitrogen, this compound could potentially undergo a variety of chemical reactions, including but not limited to, substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemical species .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Anticancer Agent
“4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine” may serve as a precursor in the synthesis of compounds with potential anticancer properties. Its structural framework allows for the attachment of various functional groups that can interact with biological targets. For instance, modifications of the pyrazole ring have been associated with cytotoxic activity against cancer cell lines .
Agriculture: Pesticide Development
In agriculture, this compound could be utilized in the development of novel pesticides. The pyridinyl and pyrazolyl groups are often found in molecules that exhibit insecticidal and fungicidal activities. Research into similar compounds has shown efficacy in controlling agricultural pests .
Material Science: Organic Synthesis Building Block
The compound’s diverse functional groups make it a valuable building block in organic synthesis, contributing to the creation of new materials. Its incorporation into polymers or small molecules could lead to materials with unique electrical or optical properties, useful in electronics or photonics .
Environmental Science: Pollutant Degradation
Research in environmental science could explore the use of “4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine” in the degradation of pollutants. Its potential to act as a catalyst in chemical reactions might help in breaking down toxic substances into less harmful components .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be investigated for its enzyme inhibition properties. Pyrazole derivatives are known to inhibit various enzymes, which is crucial in the study of metabolic pathways and the development of treatments for diseases where enzyme regulation is disrupted .
Pharmacology: Drug Discovery
Finally, in pharmacology, “4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine” could be a candidate for drug discovery. Its structure is similar to that of molecules that bind to receptors or ion channels, which could be beneficial in designing drugs that modulate these critical proteins involved in numerous physiological processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethyl-5-pyridin-4-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULWJORHHGQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311184-64-1 | |
| Record name | 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)






![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)

